7-Chloroquinoxalin-2-amine

Übersicht

Beschreibung

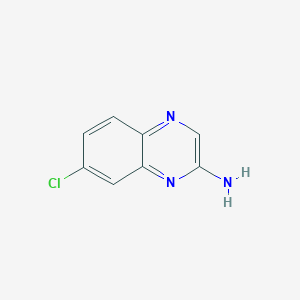

7-Chloroquinoxalin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and are used in various pharmaceutical and industrial applications. The compound’s structure consists of a quinoxaline ring with a chlorine atom at the 7th position and an amino group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoxalin-2-amine typically involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate (Pd(OAc)₂), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This method yields pyrrolo[2,3-b]quinoxalines in high reaction yields (65-92%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and transition metal-catalyzed reactions are common approaches in the synthesis of quinoxaline derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted quinoxaline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

7-Chloroquinoxalin-2-amine has shown significant promise in pharmacology, particularly as a ligand for serotonin receptors, specifically the 5-HT3A receptor. This receptor is implicated in neurotransmission and various neurological disorders, making the compound a candidate for treating conditions such as anxiety and depression. Structure–activity relationship studies have quantified its binding affinity, indicating that modifications to its structure can enhance biological efficacy .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It acts as an inhibitor of DNA-topoisomerase-II, an enzyme critical for DNA replication and cell division. By inhibiting this enzyme, the compound suppresses cancer cell growth. In vitro studies have shown that it has notable activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines .

Anti-inflammatory Properties

The compound also demonstrates inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This dual action positions it as a potential therapeutic agent for both inflammatory diseases and cancer .

Material Science Applications

In material science, this compound's unique electronic properties make it suitable for developing organic semiconductors and sensors. Its ability to interact with various substrates allows for its use in creating advanced materials with specific electronic characteristics.

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Receptor Interaction |

|---|---|---|---|

| This compound | High | Moderate | 5-HT3A |

| 2-Chloro-6-methoxyquinoxaline | Moderate | Low | None |

| 6-Bromo-3-chloroquinoxaline | Low | High | None |

| 3,6-Dichloroquinoxaline | Moderate | Moderate | None |

This table highlights the distinct profile of this compound, showcasing its potential as a versatile compound in therapeutic applications .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 cells, revealing an IC50 value indicating potent cytotoxicity. The mechanism of action was linked to the inhibition of DNA-topoisomerase-II activity, leading to increased apoptosis in cancer cells .

Case Study 2: Neurological Implications

Another study focused on the interaction of this compound with serotonin receptors, demonstrating its potential to modulate neurotransmission effectively. This finding supports further research into its application in treating anxiety and depression-related disorders .

Wirkmechanismus

The mechanism of action of 7-Chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as DNA-topoisomerase-II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline

- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline

- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline

- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline

Comparison: 7-Chloroquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits a unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for various scientific research applications.

Biologische Aktivität

7-Chloroquinoxalin-2-amine is a compound belonging to the quinoxaline family, characterized by its unique structure that includes a chlorine atom at the 7-position and an amino group at the 2-position. This structural configuration significantly influences its biological activity, making it a subject of interest in pharmacological research. The compound has been studied for its potential therapeutic applications, particularly in oncology and neurology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular processes:

- Receptor Interaction : It has been identified as a ligand for serotonin receptors, specifically the 5-HT3A receptor, which plays a crucial role in neurotransmission and is implicated in several neurological disorders . The binding affinity of this compound to these receptors suggests its potential as a therapeutic agent for conditions such as anxiety and depression.

- Inhibition of Enzymes : Research indicates that derivatives of quinoxaline, including this compound, exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . This dual action highlights its potential as both an anti-inflammatory and anticancer agent.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound and its derivatives against various cancer cell lines. The following table summarizes key findings from these studies:

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 23.39 | ≥88.68 |

| HCT-116 (Colon) | 27.26 | ≥88.68 | |

| HeLa (Cervical) | 50.03 | Moderate | |

| Other derivatives | Various | <50 | High |

These results demonstrate that this compound exhibits significant growth inhibition across multiple cancer cell lines, with particularly strong effects noted in breast and colon cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been assessed through its ability to inhibit COX-2 activity. In vitro studies have shown that modifications to the quinoxaline structure can enhance COX-2 inhibitory activity, suggesting that this compound could serve as a template for developing new anti-inflammatory drugs .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of quinoxaline derivatives has revealed that the presence of electron-withdrawing groups, such as chlorine, enhances biological activity. The following points summarize key findings:

- Chlorine Substitution : The introduction of a chlorine atom at the 7-position increases the compound's affinity for serotonin receptors compared to non-halogenated analogs .

- Amino Group Influence : The amino group at the 2-position is critical for maintaining biological activity, influencing both receptor binding and enzyme inhibition.

- Comparative Analysis : Compared to other derivatives like brominated or fluorinated quinoxalines, this compound shows distinct biological profiles, which can be exploited in drug design.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuropharmacological Studies : In animal models, administration of compounds similar to this compound demonstrated anxiolytic effects through modulation of serotonin pathways, indicating its potential use in treating anxiety disorders .

- Cancer Treatment Trials : Preliminary trials involving patients with advanced cancers have shown promising results when using quinoxaline derivatives, including this compound, as part of combination therapy regimens aimed at enhancing efficacy while minimizing side effects .

Eigenschaften

IUPAC Name |

7-chloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUJKPWSJHLFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.